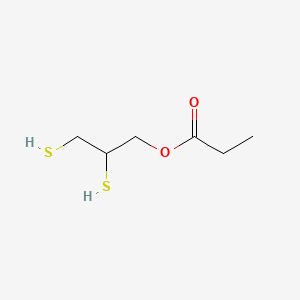
Propionic acid, 2,3-dimercaptopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionic acid, 2,3-dimercaptopropyl ester is an organic compound that belongs to the ester family Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors This particular ester is formed from propionic acid and 2,3-dimercaptopropanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2,3-dimercaptopropyl ester typically involves the esterification of propionic acid with 2,3-dimercaptopropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as:
CH3CH2COOH+HSCH2CH(SH)OH→CH3CH2COOCH2CH(SH)SH+H2O
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and reaction of the propionic acid and 2,3-dimercaptopropanol. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propionic acid, 2,3-dimercaptopropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved in the presence of water and an acid or base catalyst, reverting to propionic acid and 2,3-dimercaptopropanol.
Oxidation: The thiol groups in the ester can be oxidized to form disulfides.
Substitution: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Propionic acid and 2,3-dimercaptopropanol.
Oxidation: Disulfides and other oxidized sulfur compounds.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propionic acid, 2,3-dimercaptopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic properties, particularly in detoxification processes due to its thiol groups.
Industry: Utilized in the production of specialty chemicals and as a precursor for other functionalized esters.
Wirkmechanismus
The mechanism of action of propionic acid, 2,3-dimercaptopropyl ester involves its thiol groups, which can interact with various molecular targets. These interactions can lead to the formation of disulfide bonds, which are important in protein folding and stability. The ester can also act as a chelating agent, binding to metal ions and facilitating their removal from biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propionic acid, 2,3-dimercaptopropanol: Similar in structure but lacks the ester bond.
Propionic acid, 2-mercaptoethyl ester: Contains a single thiol group instead of two.
Butyric acid, 2,3-dimercaptopropyl ester: Similar ester but derived from butyric acid instead of propionic acid.
Uniqueness
Propionic acid, 2,3-dimercaptopropyl ester is unique due to its dual thiol groups, which provide it with distinct chemical reactivity and potential applications in detoxification and metal chelation. This makes it particularly valuable in fields such as medicine and biochemistry.
Eigenschaften
CAS-Nummer |
99116-01-5 |
|---|---|
Molekularformel |
C6H12O2S2 |
Molekulargewicht |
180.3 g/mol |
IUPAC-Name |
2,3-bis(sulfanyl)propyl propanoate |
InChI |
InChI=1S/C6H12O2S2/c1-2-6(7)8-3-5(10)4-9/h5,9-10H,2-4H2,1H3 |
InChI-Schlüssel |
VYTRTPDGUKGQRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCC(CS)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


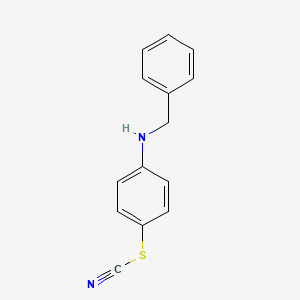
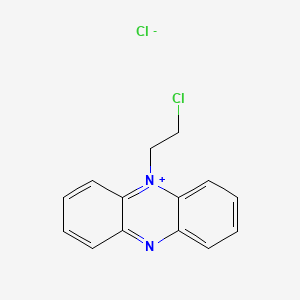
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)

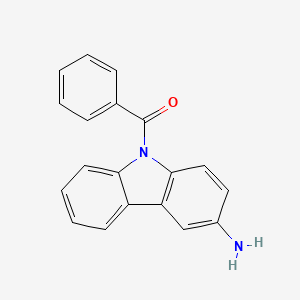
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
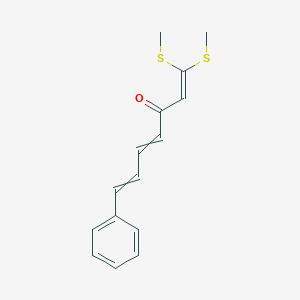
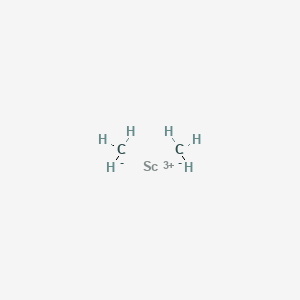
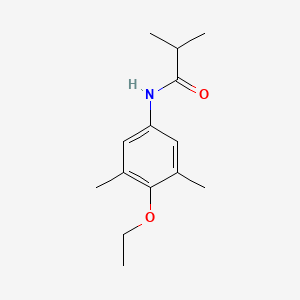


![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
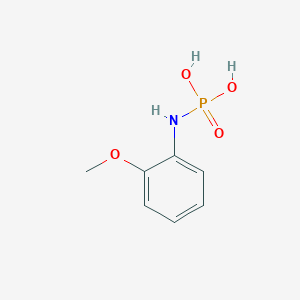
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
